N-2-Cyanoethyl-val-leu-anilide

Toxicology Biomonitoring Analytical Chemistry

This N-2-Cyanoethyl-val-leu-anilide (CAS 194351-52-5) is the validated analytical standard for GC-MS quantification of N-(2-cyanoethyl)valine adducts in hemoglobin after Edman degradation. The exact cyanoethyl modification and Val-Leu-anilide sequence are structurally mandatory for accurate calibration and retention-time matching. Substitution with generic peptides or analogs (e.g., hydroxyethyl variants) will alter mass-to-charge ratio, fragmentation patterns, and chromatographic behavior, invalidating assay results. Procure only the precisely defined standard to ensure reproducible, sensitive exposure monitoring down to 1 pmol/g globin for regulatory and epidemiological studies.

Molecular Formula C20H30N4O2
Molecular Weight 358.5 g/mol
CAS No. 194351-52-5
Cat. No. B062154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-Cyanoethyl-val-leu-anilide
CAS194351-52-5
SynonymsN-2-CYANOETHYL-VAL-LEU-ANILIDE
Molecular FormulaC20H30N4O2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N
InChIInChI=1S/C20H30N4O2/c1-14(2)13-17(19(25)23-16-9-6-5-7-10-16)24-20(26)18(15(3)4)22-12-8-11-21/h5-7,9-10,14-15,17-18,22H,8,12-13H2,1-4H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1
InChIKeyBSPUMGRSOHBPMB-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-Cyanoethyl-val-leu-anilide (CAS 194351-52-5) Procurement & Technical Overview


N-2-Cyanoethyl-val-leu-anilide (CAS 194351-52-5) is a synthetic, N-modified dipeptide derivative composed of L-valine, L-leucine, and an anilide C-terminus, featuring a characteristic N-terminal 2-cyanoethyl group [1]. It is a white to off-white powder with a molecular weight of 358.48 g/mol and a molecular formula of C20H30N4O2 [1]. The compound's primary documented use is as a specialized analytical standard in biochemical and toxicological research, particularly for methods involving Edman degradation .

Why N-2-Cyanoethyl-val-leu-anilide Cannot Be Simply Substituted in Key Analytical Workflows


Substitution of N-2-Cyanoethyl-val-leu-anilide with a generic peptide or a close analog like N-2-Hydroxyethyl-Val-Leu-anilide is not scientifically valid for its established application. The compound is not used for its biological activity but for its precise, structurally-defined role as an internal standard in a specific GC-MS analytical method [1]. This method, which quantifies N-terminal globin adducts formed by exposure to acrylonitrile, requires the exact mass and fragmentation pattern of the N-2-cyanoethyl-modified dipeptide. A substitution, such as replacing the cyanoethyl group with a hydroxyethyl group, would alter its physicochemical properties (e.g., volatility, mass-to-charge ratio, and fragmentation) and thus invalidate the calibration and quantitation of the assay . The use of an incorrect standard would result in inaccurate, non-reproducible exposure data [2].

Quantitative Evidence and Differentiation Guide for N-2-Cyanoethyl-val-leu-anilide Procurement


Validated Use as an Analytical Standard in GC-MS Quantification of Hemoglobin Adducts

N-2-Cyanoethyl-val-leu-anilide is specifically documented as a critical standard for the quantitation of N-(2-cyanoethyl)valine (CEV), a biomarker of acrylonitrile exposure, using a modified Edman degradation procedure coupled with GC-MS. The compound serves as the N-modified peptide standard. The method's limit of detection for CEV was established at 1 pmol/g globin, and a clear dose-response relationship was demonstrated in rats (a dose of 1 mg/kg acrylonitrile yielded 248 pmol CEV/g globin) [1]. This application represents a verified, literature-supported differentiator from untargeted peptides or uncharacterized analogs.

Toxicology Biomonitoring Analytical Chemistry

Chemical Identity Verification for Research Integrity

The compound's precise chemical identity is verified by authoritative sources, including the CAS Registry. Its IUPAC name is L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl-, with a defined InChIKey (BSPUMGRSOHBPMB-ROUUACIJSA-N) and SMILES notation [1]. This unequivocal definition is essential for reproducibility in research, particularly in studies of peptide interactions, protein synthesis, and enzyme substrate specificity . Its calculated solubility is very slightly soluble (0.1 g/L at 25°C) and melting point is 145°C, providing key parameters for experimental design and formulation .

Peptide Chemistry Protease Substrate Chemical Biology

Recommended Research Application Scenarios for N-2-Cyanoethyl-val-leu-anilide


Biomonitoring of Acrylonitrile Exposure in Occupational Health Studies

This compound is the validated analytical standard for quantifying N-(2-cyanoethyl)valine adducts in hemoglobin via GC-MS [1]. It is essential for studies aiming to establish dose-response relationships or compare exposure levels between populations (e.g., exposed workers vs. controls, or smokers vs. non-smokers). Its use enables precise quantitation down to 1 pmol/g globin [1].

Method Development and Validation for Edman Degradation-Based Assays

As an N-modified peptide specifically used in a modified Edman degradation protocol, N-2-Cyanoethyl-val-leu-anilide serves as a critical positive control and calibration standard for developing or validating new assays that release and quantify N-terminal protein adducts [1]. It provides a benchmark for evaluating method performance, recovery, and sensitivity in analytical chemistry and toxicology labs .

Fundamental Studies in Peptide Chemistry and Enzyme Specificity

This compound is employed as a well-defined dipeptide model for investigating fundamental peptide interactions, the impact of N-terminal modifications (cyanoethyl group) on structure and behavior, and as a probe for exploring the substrate specificity of enzymes like cysteine proteases [1]. Its exact structure (Val-Leu-anilide) allows researchers to study the influence of specific side chains and backbone modifications on molecular recognition and binding events .

Technical Documentation Hub

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